

Comparative Analysis of Chamaejasmenin B and Chamaejasmenin E on Hepatocellular Carcinoma Cells

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Compound of Interest		
Compound Name:	Chamaejasmenin B	
Cat. No.:	B1150610	Get Quote

A detailed guide for researchers on the differential inhibitory effects and mechanisms of action of two promising natural compounds in the context of hepatocellular carcinoma (HCC).

This guide provides a comparative overview of the anti-cancer properties of **Chamaejasmenin B** and Chamaejasmenin E, two biflavonoids isolated from the root of Stellera chamaejasme. The following sections detail their inhibitory potencies, underlying molecular mechanisms, and the experimental methodologies used to elucidate these effects on HCC cells.

Data Presentation: Inhibitory Potency

The inhibitory effects of **Chamaejasmenin B** and Chamaejasmenin E on the proliferation of various hepatocellular carcinoma cell lines have been evaluated in separate studies. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that the experimental conditions and cell lines used in the studies for each compound were different, which should be taken into consideration when comparing the values.



Compound	Cell Line	IC50 (µmol/L)	Citation
Chamaejasmenin B	HepG2	Not explicitly stated, but falls within the range of 1.08 to 10.8 µmol/L for 8 human solid tumor cell lines.	[1][2]
SMMC-7721	Not explicitly stated, but falls within the range of 1.08 to 10.8 µmol/L for 8 human solid tumor cell lines.	[1][2]	
Chamaejasmenin E	Нер3В	Exhibited the strongest inhibitory effect among five tested biflavones.	[3][4]

Mechanisms of Action and Signaling Pathways

Chamaejasmenin B and Chamaejasmenin E exert their anti-cancer effects on HCC cells through distinct molecular pathways.

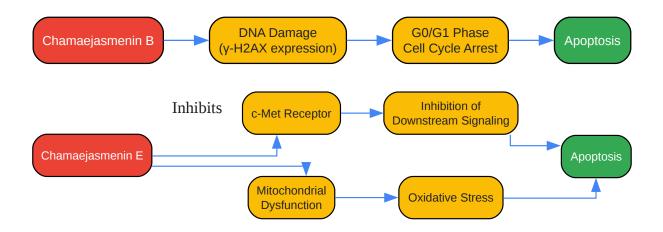
Chamaejasmenin B has been shown to induce cell cycle arrest, apoptosis, and DNA damage. [1][2] Its mechanism involves the prominent expression of the DNA damage marker γ-H2AX, leading to a G0/G1 phase arrest of the cell cycle and subsequent apoptosis.[1][2]

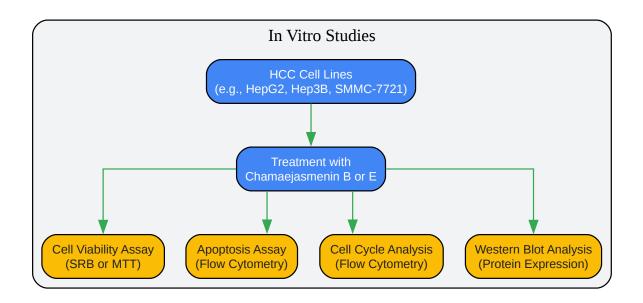
Chamaejasmenin E demonstrates its inhibitory effect by targeting the c-Met receptor tyrosine kinase.[3][4] This interaction suppresses cell proliferation, colony formation, and migration of HCC cells.[3][4] Furthermore, Chamaejasmenin E induces mitochondrial dysfunction and oxidative stress, which ultimately leads to cellular apoptosis.[3][4] A study has shown that it also reduces the levels of downstream proteins of the c-Met signaling pathway.[3]

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and a general experimental workflow for evaluating the anti-cancer effects of these compounds.







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References

• 1. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chamaejasmenin E from Stellera chamaejasme induces apoptosis of hepatocellular carcinoma cells by targeting c-Met in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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